5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone
Overview
Description
5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a sulfanyl group attached to a pyridazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyridazinone core.
Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid or ester.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a suitable thiol or disulfide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazinone ring, leading to the formation of amines or reduced pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced pyridazinone derivatives
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Lacks the bromophenyl and sulfanyl groups, resulting in different chemical properties and reactivity.
5-((4-Methylphenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone: Contains a methylphenyl group instead of a bromophenyl group, leading to variations in biological activity and chemical reactivity.
5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-methylphenyl)-3(2H)-pyridazinone: Contains a methylphenyl group instead of a chlorophenyl group, affecting its overall properties.
Uniqueness
The unique combination of bromophenyl, chlorophenyl, and sulfanyl groups in 5-((4-Bromophenyl)sulfanyl)-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it distinct from similar compounds
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-chloro-2-(3-chlorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-4-6-13(7-5-10)23-14-9-20-21(16(22)15(14)19)12-3-1-2-11(18)8-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGWTMPXVKQTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)SC3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153460 | |
Record name | 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320421-80-5 | |
Record name | 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320421-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromophenyl)thio]-4-chloro-2-(3-chlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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